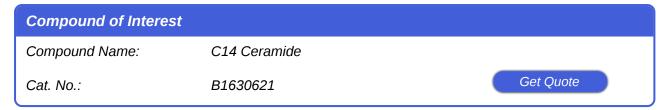


## An In-Depth Technical Guide to N-myristoyl-Derythro-sphingosine (C14-Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-myristoyl-D-erythro-sphingosine, also known as C14-ceramide, is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. As a key component of cellular membranes and a significant signaling molecule, understanding its physicochemical properties and biological functions is paramount for research in cell biology, oncology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of C14-ceramide, including its properties, involvement in cellular signaling, and detailed experimental protocols for its study.

## **Physicochemical Properties**

N-myristoyl-D-erythro-sphingosine is a well-characterized ceramide species with a C14 acyl chain. Its properties are summarized in the table below, providing essential data for its handling, storage, and experimental use.



Property	Value	Reference
Synonyms	C14-Ceramide, Cer(d18:1/14:0), N- Tetradecanoyl-D-sphingosine	[1]
CAS Number	34227-72-0	[1]
Molecular Formula	С32Н63NО3	[1][2]
Molecular Weight	509.85 g/mol	[1]
Appearance	Powder or solid	
Purity	≥95% to ≥98.0% (TLC)	_
Solubility	DMF: 0.15 mg/mL. Generally soluble in organic solvent mixtures like chloroform/methanol/water. Can be prepared for cell culture using solvents like ethanol:dodecane (98:2, v/v) or by forming complexes with BSA.	
Storage Temperature	-20°C	_
Computed XLogP3	11.8	_

## **Cellular Signaling Pathways**

Ceramides, including C14-ceramide, are central mediators in cellular signaling, particularly in the regulation of apoptosis (programmed cell death), cell cycle arrest, and autophagy. Elevated levels of intracellular ceramides can be triggered by various cellular stresses and are known to initiate signaling cascades that ultimately determine cell fate.

One of the most well-documented roles of ceramide is in the induction of apoptosis. This can occur through both caspase-dependent and caspase-independent pathways. In the intrinsic apoptotic pathway, ceramide can directly interact with mitochondrial membranes, leading to the

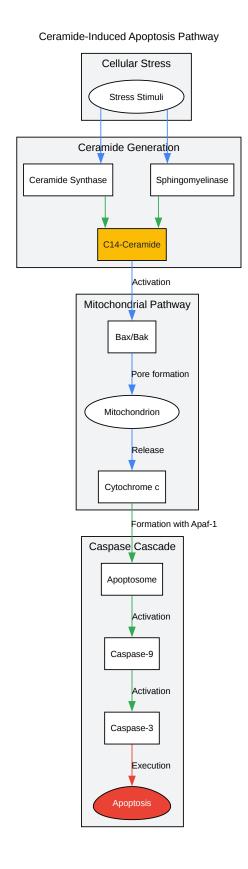


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formation of "ceramide channels." These channels facilitate the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to apoptosis.





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A simplified diagram of the ceramide-induced intrinsic apoptosis pathway.



## **Experimental Protocols**

Studying the effects of N-myristoyl-D-erythro-sphingosine requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

### **Preparation of C14-Ceramide for Cell Culture Treatment**

Given the lipophilic nature of C14-ceramide, proper solubilization is critical for its effective delivery to cells in culture.

#### Materials:

- N-myristoyl-D-erythro-sphingosine (powder)
- Ethanol (100%, sterile)
- Dodecane (sterile)
- Cell culture medium (e.g., DMEM) with serum
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath sonicator

#### Protocol:

- Prepare a stock solution of C14-ceramide. A common method is to dissolve it in a mixture of ethanol and dodecane (98:2, v/v).
- Accurately weigh the desired amount of C14-ceramide powder in a sterile microcentrifuge tube.
- Add the appropriate volume of the ethanol:dodecane solvent to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly and gently warm if necessary to ensure complete dissolution.



- To treat cells, dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.
- Immediately vortex the medium to disperse the ceramide. A brief sonication may aid in creating a more uniform suspension.
- Add the ceramide-containing medium to the cells. It is advisable to include a vehicle control (medium with the same concentration of ethanol:dodecane solvent) in your experiments.

## **Lipid Extraction from Cells for Ceramide Analysis**

To analyze changes in cellular C14-ceramide levels after treatment or under specific conditions, a robust lipid extraction method is necessary. The Folch method is a widely used protocol.

#### Materials:

- Cultured cells
- · Phosphate-buffered saline (PBS), ice-cold
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes with Teflon-lined caps
- Centrifuge
- Nitrogen gas stream

#### Protocol:

- After experimental treatment, wash the cells twice with ice-cold PBS.
- Harvest the cells (e.g., by scraping or trypsinization) and pellet them by centrifugation.
- Aspirate the supernatant and resuspend the cell pellet in a small volume of PBS.

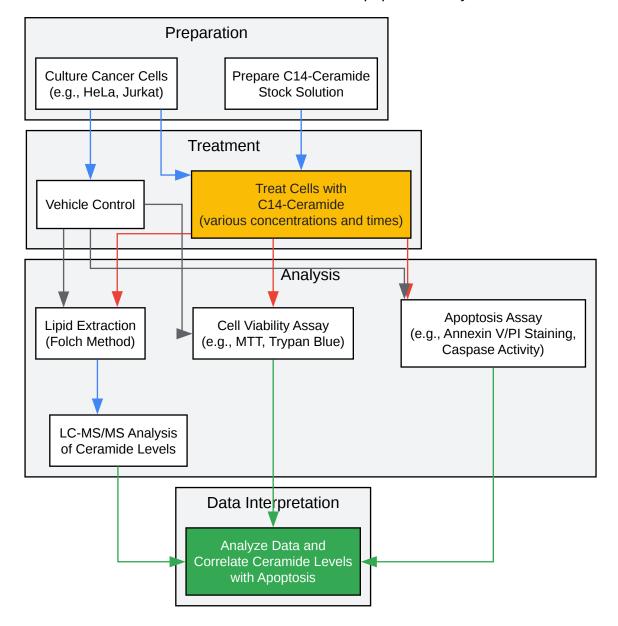


- Transfer the cell suspension to a glass centrifuge tube.
- Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of approximately 8:4:3 (v/v/v), taking into account the water content of the cell suspension. A common starting point is to add 20 volumes of chloroform:methanol (2:1, v/v) to 1 volume of cell suspension.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
- Centrifuge the mixture to separate the phases (e.g., 2000 x g for 10 minutes).
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again. This step helps to remove non-lipid contaminants.
- Collect the lower organic phase and dry the lipid extract under a gentle stream of nitrogen gas.
- The dried lipid extract can be stored at -20°C or -80°C and later reconstituted in an appropriate solvent for analysis by methods such as TLC, HPLC, or LC-MS/MS.

# Experimental Workflow for Analyzing C14-Ceramide Effects on Apoptosis

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of N-myristoyl-D-erythro-sphingosine on a cancer cell line.





Workflow for C14-Ceramide Apoptosis Study

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A typical experimental workflow for studying C14-ceramide-induced apoptosis.

#### Conclusion

N-myristoyl-D-erythro-sphingosine is a vital sphingolipid with profound effects on cellular behavior. Its role in mediating critical signaling pathways, particularly apoptosis, makes it a molecule of significant interest in both fundamental research and drug development. The data and protocols provided in this guide offer a solid foundation for scientists to explore the



multifaceted nature of C14-ceramide and its potential as a therapeutic target or agent. Accurate and reproducible research in this area will undoubtedly continue to unveil new insights into the complex world of lipid signaling.

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